molecular formula C9H9F3N2O4S B3023846 2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine CAS No. 884504-68-1

2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine

Cat. No. B3023846
CAS RN: 884504-68-1
M. Wt: 298.24 g/mol
InChI Key: FBQYCIXPECWWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine" is a chemical entity that appears to be related to various sulfonamide and hydroxylamine derivatives. These types of compounds are often involved in organic synthesis and can be used in the creation of various pharmaceutical agents, as well as in analytical chemistry for the detection of other substances .

Synthesis Analysis

The synthesis of related compounds often involves the use of sulfonate esters and hydroxylamine derivatives. For instance, the synthesis of the ketoamide fragment of the protease inhibitor boceprevir involves the stereoselective addition of 2-phenyloxazol-4-yl trifluoromethanesulfonate to N-sulfinylimines . Similarly, hydroxylamine-O-sulfonic acid has been used as a nucleophilic amination reagent for the synthesis of heterocyclic compounds . These methods highlight the versatility of sulfonamide and hydroxylamine derivatives in synthesizing complex molecules, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as X-ray crystallography, IR, NMR, and MS spectra. For example, the absolute stereochemistry of secondary sulfonamides was confirmed by X-ray crystallography, which supports the reaction proceeding through an open, nonchelate transition state . The structures of heterocyclic compounds synthesized from hydroxylamine derivatives were also established using these techniques . These findings suggest that similar analytical methods could be employed to elucidate the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of sulfonamide and hydroxylamine derivatives is quite diverse. For instance, benzothiazole-2-sulfonamides react with hydroxylamine to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine, indicating a substitution reaction where oxygen from hydroxylamine is incorporated into the product . Additionally, hydroxylamine-O-sulfonic acid has been used as a coreactant for luminol chemiluminescence, which is a reaction that can be enhanced by Co(2+) for the sensitive detection of this metal ion . These examples demonstrate the potential reactivity of the compound in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide and hydroxylamine derivatives can vary widely depending on their structure. For example, the sulfonate ester coupling reagents described in one study are more efficient alternatives to benzotriazole sulfonate esters, indicating differences in reactivity and possibly stability . The environmental friendliness and cost-effectiveness of certain hydroxylamine derivatives in synthesis also suggest favorable physical and chemical properties that could be relevant to the compound . These properties are crucial for the practical application of these compounds in both synthesis and analytical procedures.

Scientific Research Applications

Antioxidant Activity and Analytical Applications

  • Antioxidant Analysis : Various tests like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are critical for determining the antioxidant capacity of compounds, indicating the potential application of our compound of interest in antioxidant analysis or as an antioxidant itself due to its structural characteristics (I. Munteanu & C. Apetrei, 2021).
  • Antibody Development for Analytical Tools : The development and application of antibodies in ELISA and immunosensors for detecting environmental and food contaminants, including herbicides and toxic metabolites, suggest the chemical's utility in synthesizing antibodies for such analytical purposes (M. Fránek & K. Hruška, 2018).

Biological and Medicinal Research Applications

  • Antibacterial and Antitumor Properties : Sulfonamides, structurally related to the compound , have been studied for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The review emphasizes the significance of sulfonamides in drug development, highlighting their potential in planning and synthesizing future drugs with antitumor capabilities (Helloana Azevedo-Barbosa et al., 2020).
  • Sulfonamide Inhibitors in Drug Discovery : Recent patents reveal ongoing investigations into sulfonamide inhibitors for various therapeutic targets, indicating active research into derivatives of sulfonamide for treating diseases like cancer and glaucoma (I. Gulcin & P. Taslimi, 2018).

Mechanism of Action

Target of Action

The primary target of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide is a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, tissue remodeling, and disease processes, such as arthritis and metastasis .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in changes in the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

The inhibition of a disintegrin and metalloproteinase with thrombospondin motifs 5 affects the breakdown of the extracellular matrix. This can have downstream effects on various physiological processes, including embryogenesis, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis .

Pharmacokinetics

The compound is a solid and belongs to the class of diarylethers . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the inhibition of the breakdown of the extracellular matrix. This can result in changes in tissue structure and function, potentially affecting various physiological and disease processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Biochemical Analysis

Biochemical Properties

N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form electron donor-acceptor complexes with arylthiolate anions, which can undergo intramolecular single electron transfer reactions under visible light irradiation . These interactions are essential for the compound’s function as a nucleophilic trifluoromethylating agent, enabling it to participate in a wide range of biochemical processes.

Cellular Effects

The effects of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form electron donor-acceptor complexes and undergo single electron transfer reactions is central to its mechanism of action . These interactions can result in the inhibition or activation of enzymes, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . These threshold effects are crucial for determining the compound’s safety and efficacy in vivo.

Metabolic Pathways

N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as a nucleophilic trifluoromethylating agent allows it to participate in reactions that modify metabolic intermediates, thereby influencing overall metabolic flux and metabolite levels . These interactions are vital for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

The subcellular localization of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The precise localization of the compound is crucial for its activity and function within the cell.

properties

IUPAC Name

N'-hydroxy-2-[4-(trifluoromethoxy)phenyl]sulfonylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O4S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQYCIXPECWWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine
Reactant of Route 2
2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine
Reactant of Route 3
Reactant of Route 3
2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine
Reactant of Route 4
Reactant of Route 4
2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine
Reactant of Route 5
Reactant of Route 5
2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine
Reactant of Route 6
Reactant of Route 6
2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.